molecular formula C11H16F2O B6223410 9,9-difluorospiro[5.5]undecan-3-one CAS No. 2763776-26-5

9,9-difluorospiro[5.5]undecan-3-one

Cat. No.: B6223410
CAS No.: 2763776-26-5
M. Wt: 202.2
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Description

9,9-Difluorospiro[55]undecan-3-one is a chemical compound characterized by a spirocyclic structure, where a spiro[55]undecane core is substituted with two fluorine atoms at the 9th position and a ketone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-difluorospiro[5.5]undecan-3-one typically involves the introduction of fluorine atoms into the spiro[5.5]undecane framework. One common method is the fluorination of spiro[5.5]undecan-3-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluorospiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted spiro[5.5]undecane derivatives.

Scientific Research Applications

9,9-Difluorospiro[5.5]undecan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Its fluorinated structure makes it a useful probe in biological studies, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9,9-difluorospiro[5.5]undecan-3-one depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The ketone group can participate in various chemical reactions, facilitating the formation of covalent bonds with biological targets. The spirocyclic structure provides rigidity and stability, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecan-3-one: The parent compound without fluorine substitution.

    9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one: A similar compound with a dioxane ring instead of a ketone group.

    3,9-Diazaspiro[5.5]undecane: A compound with nitrogen atoms in the spirocyclic framework.

Uniqueness

9,9-Difluorospiro[5.5]undecan-3-one is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research applications.

Properties

CAS No.

2763776-26-5

Molecular Formula

C11H16F2O

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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